molecular formula C17H18N2O B14118818 1-Phenyl-5-methoxytryptamine

1-Phenyl-5-methoxytryptamine

Cat. No.: B14118818
M. Wt: 266.34 g/mol
InChI Key: YLTNTVKZZCDBIV-UHFFFAOYSA-N
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Description

1-Phenyl-5-methoxytryptamine is a synthetic compound belonging to the tryptamine family. Tryptamines are a class of compounds that share a common structure with the neurotransmitter serotonin. This compound is of interest due to its structural similarity to other biologically active tryptamines, which have various applications in scientific research and potential therapeutic uses.

Preparation Methods

The synthesis of 1-Phenyl-5-methoxytryptamine typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxyindole and phenylacetaldehyde.

    Reaction Conditions: The key steps involve the formation of the tryptamine core through a series of reactions, including

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-Phenyl-5-methoxytryptamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The methoxy group on the indole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted tryptamines and indole derivatives.

Scientific Research Applications

1-Phenyl-5-methoxytryptamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other biologically active tryptamines and indole derivatives.

    Biology: The compound is studied for its potential interactions with serotonin receptors and other biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its effects on mood, cognition, and neurological disorders.

    Industry: It may have applications in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Phenyl-5-methoxytryptamine involves its interaction with various molecular targets:

    Serotonin Receptors: The compound is believed to act as an agonist or antagonist at different serotonin receptor subtypes, influencing neurotransmission and signaling pathways.

    Molecular Pathways: It may modulate pathways involved in mood regulation, cognition, and neuroprotection, although the exact mechanisms are still under investigation.

Comparison with Similar Compounds

1-Phenyl-5-methoxytryptamine can be compared to other similar compounds, such as:

    5-Methoxytryptamine: A naturally occurring tryptamine with similar structural features but different biological activity.

    5-Methoxy-N,N-dimethyltryptamine: A potent psychedelic compound with distinct pharmacological properties.

    Melatonin: A hormone derived from tryptamine that regulates sleep and circadian rhythms.

    Serotonin: A neurotransmitter with a central role in mood regulation and other physiological processes.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of the tryptamine family in scientific research and medicine.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-(5-methoxy-1-phenylindol-3-yl)ethanamine

InChI

InChI=1S/C17H18N2O/c1-20-15-7-8-17-16(11-15)13(9-10-18)12-19(17)14-5-3-2-4-6-14/h2-8,11-12H,9-10,18H2,1H3

InChI Key

YLTNTVKZZCDBIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2CCN)C3=CC=CC=C3

Origin of Product

United States

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